1,2-dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione
Description
1,2-Dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione (CAS: 4369-11-3) is a heterocyclic compound with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.228 g/mol . Its structure features a pyridazine core substituted with a 2-pyridylethyl group at the N1 position and two ketone groups at the 3- and 6-positions. The compound’s IUPAC name is 1-[2-(2-pyridinyl)ethyl]-1,2-dihydro-3,6-pyridazinedione, and it is registered under ChemSpider ID 233673 and MDL number MFCD00086193 .
Properties
IUPAC Name |
2-(2-pyridin-2-ylethyl)-1H-pyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-10-4-5-11(16)14(13-10)8-6-9-3-1-2-7-12-9/h1-5,7H,6,8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROYVMUMAGQVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C(=O)C=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295518 | |
| Record name | NSC102515 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4369-11-3 | |
| Record name | MLS002703730 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC102515 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione typically involves the reaction of azosulfones with ketene N,N- or N,O-acetals . This reaction proceeds through a multistep process, including photolysis and catalytic hydrogenation . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. detailed industrial methods are often proprietary and not widely disclosed in the literature.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Catalytic hydrogenation can reduce the compound to form diazetidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyridazine and diazetidine derivatives, which can have different functional groups attached depending on the specific reaction conditions .
Scientific Research Applications
Medicinal Chemistry Applications
1,2-Dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione has been investigated for its biological activities. Notably, it has shown promise as an anti-cancer agent due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
Coordination Chemistry Applications
This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. Its electron-deficient nature allows it to participate in various reactions, including Diels-Alder reactions and metal-assisted hydrolysis.
Table 1: Coordination Complexes Formed with Transition Metals
| Metal Ion | Complex Type | Coordination Mode | Reference |
|---|---|---|---|
| Cu(II) | Mononuclear | Bidentate | |
| Zn(II) | Tetranuclear | Tetradentate | |
| Ni(II) | Linear Polymer | Bidentate |
Materials Science Applications
In materials science, this compound is used for synthesizing novel materials with unique electronic properties. Its ability to form stable coordination polymers makes it suitable for applications in organic electronics and photonics.
Case Study: Synthesis of Coordination Polymers
Research published in Inorganic Chemistry explored the synthesis of copper-containing coordination polymers using this compound. The resulting materials exhibited interesting magnetic properties and potential applications in catalysis and sensing technologies.
Mechanism of Action
The mechanism of action of 1,2-dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signal transduction pathways and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinediones are a versatile class of compounds with diverse substituents influencing their physical, chemical, and biological properties. Below, we compare 1,2-dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione with structurally analogous derivatives (Table 1) and discuss key distinctions.
Table 1: Structural and Physicochemical Comparison of Selected Pyridazinediones
Key Findings:
The diethylaminoethyl substituent in 573983-29-6 confers basicity, likely increasing water solubility at acidic pH, whereas the target compound’s pyridyl group may exhibit pH-dependent solubility due to its weakly basic nature .
In contrast, the target compound’s pyridyl substituent may favor interactions with biological targets such as enzymes or receptors .
Synthetic Accessibility :
- The propenyl-substituted derivative (84703-25-3 ) can be synthesized via allylation reactions, while the target compound likely requires a more complex alkylation step to introduce the pyridylethyl group, as inferred from its structure .
Thermal Stability: No direct thermal stability data are available for the target compound. However, 1-acetyl-3,6-pyridazinedione (32358-68-2) is reported to decompose above 200°C, suggesting that bulkier substituents (e.g., pyridylethyl) might alter decomposition pathways .
Biological Activity
1,2-Dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione, with the CAS number 4369-11-3, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyridazine ring and a pyridine substituent, which are critical for its biological activity. The compound's properties include:
| Property | Value |
|---|---|
| Molecular Weight | 219.22 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its efficacy against various cancer cell lines, including breast cancer and leukemia cells. The compound appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of the pyridine and pyridazine moieties in enhancing biological activity. Variations in substituents on these rings can significantly affect potency. For instance, modifications to the ethyl group attached to the pyridine have been shown to alter the compound's interaction with biological targets .
Case Studies
- Anticancer Study : A study involving the treatment of human breast cancer cells with varying concentrations of this compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations .
- Antimicrobial Evaluation : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, suggesting potential as a therapeutic agent for bacterial infections .
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
Q. Table 2. Spectral Data Conflicts and Resolution
| Conflict Type | Resolution Technique | Outcome Example | Reference |
|---|---|---|---|
| NMR vs. X-ray | VT-NMR + DFT | Confirmed keto tautomer | |
| MS vs. HRMS | High-res Orbitrap MS | Corrected [M+H]+ assignment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
